Tetrapropylammonium tetrafluoroborate (CAS: 338-38-5) is a high-purity quaternary ammonium salt utilized primarily as a non-aqueous supporting electrolyte and structure-directing agent. In procurement and material selection, its value is defined by its intermediate cation radius, wide electrochemical stability window, and high solubility in polar aprotic solvents such as acetonitrile and propylene carbonate [1]. Unlike highly asymmetric or highly reactive salts, TPABF4 provides a chemically inert, non-coordinating environment that minimizes specific adsorption at the electrode-electrolyte interface [2]. This makes it a critical baseline material for electric double-layer capacitors (EDLCs) and precise electroanalytical measurements where background interference and mass transport rates must be strictly controlled.
Substituting Tetrapropylammonium tetrafluoroborate with its closest in-class analogs, such as Tetraethylammonium tetrafluoroborate (TEABF4) or Tetrabutylammonium tetrafluoroborate (TBABF4), fundamentally alters the thermodynamic and transport properties of the system [1]. In nanoporous carbon electrodes, the specific bulk of the tetrapropylammonium cation dictates how deeply the electrolyte can penetrate the pore network; replacing it with the larger TBABF4 severely restricts pore accessibility and drastically reduces fast-charging rate capabilities [2]. Conversely, substituting with the smaller TEABF4 alters the solution's viscosity B-coefficient and partial molar volume, shifting the mass transport kinetics and potentially compromising the stability of the electrochemical double layer [1]. For procurement, failing to match the exact cation size to the target application's steric requirements results in suboptimal device power density and irreproducible kinetic data.
The transport properties of an electrolyte are governed by its viscosity and volumetric behavior. Volumetric studies in acetonitrile at 293.15 K demonstrate a strict hierarchical trend for the viscosity B-coefficient among tetraalkylammonium tetrafluoroborates: Et4NBF4 < Pr4NBF4 < Bu4NBF4 [1]. Tetrapropylammonium tetrafluoroborate (Pr4NBF4) provides an intermediate solution viscosity and partial molar volume, indicating a balanced interaction with the solvent molecules compared to the highly mobile ethyl and highly viscous butyl counterparts[1].
| Evidence Dimension | Viscosity B-coefficient and partial molar volume in acetonitrile |
| Target Compound Data | Pr4NBF4 provides intermediate viscosity and molar volume values |
| Comparator Or Baseline | Et4NBF4 (lower viscosity) and Bu4NBF4 (higher viscosity) |
| Quantified Difference | Strict ascending trend Et4NBF4 < Pr4NBF4 < Bu4NBF4 at 293.15 K |
| Conditions | Acetonitrile solutions measured between 293.15 K and 323.15 K |
Allows engineers to precisely tune electrolyte flowability and ionic mobility during the manufacturing and filling of electrochemical cells.
In supercapacitor applications utilizing activated carbon cloth (ACC-15) electrodes, fast-charging performance is highly sensitive to electrolyte cation size. Comparative testing of 1 M solutions in acetonitrile reveals that increasing the cation size systematically reduces the fast-charging rate capability due to restricted porosity [1]. TPABF4 serves as a critical intermediate, preventing the severe pore-blocking and transport restrictions observed with the larger TBABF4, while offering different steric and double-layer interactions than the smaller TEABF4 [1].
| Evidence Dimension | Fast-charging rate capability in porous carbon electrodes |
| Target Compound Data | 1 M TPABF4 in acetonitrile exhibits an intermediate rate capability |
| Comparator Or Baseline | 1 M TEABF4 (higher rate capability) and 1 M TBABF4 (lower rate capability) |
| Quantified Difference | Rate capability decreases systematically as cation size increases (TEABF4 > TPABF4 > TBABF4) |
| Conditions | 1 M electrolyte solutions in acetonitrile using ACC-15 activated carbon cloth |
Essential for matching the electrolyte cation size to the specific pore size distribution of custom carbon electrodes to optimize power density.
For precise electroanalytical modeling, the supporting electrolyte must provide a stable, non-adsorbing background. In 0.2 M TPABF4 acetonitrile solutions, carbon electrodes exhibit a characteristic "U-like shape" in capacitance versus potential plots [1]. The system maintains a highly predictable minimum capacitance (Cmin) of approximately 3 μF cm–2, which extends over a 500 mV potential region near the potential of zero charge [1]. This wide, stable window confirms the absence of specific adsorption and pseudocapacitive interference.
| Evidence Dimension | Minimum double-layer capacitance (Cmin) stability |
| Target Compound Data | Cmin of ~3 μF cm–2 maintained over a ca. 500 mV window |
| Comparator Or Baseline | Baseline ideal polarizable electrode behavior |
| Quantified Difference | Provides a stable 500 mV window of minimal capacitance variation |
| Conditions | 0.2 M TPABF4 in acetonitrile on carbon electrodes |
Ensures a stable, low-background capacitive baseline necessary for isolating and measuring fast outer-sphere electron transfer kinetics.
Directly following from its intermediate cation size and specific pore accessibility profile, TPABF4 is the optimal electrolyte choice when a carbon electrode's pore size distribution is too large for TEABF4 (which may lead to suboptimal volumetric capacitance) but too small for TBABF4 (which causes restricted transport and poor rate capability) [1].
Leveraging its stable minimum capacitance (Cmin) and wide electrochemical window, TPABF4 is essential for cyclic and AC voltammetry studies [2]. It provides the non-coordinating, low-background environment required to validate complex electron transfer theories (such as Marcus-Hush vs. Butler-Volmer kinetics) without interference from specific ion adsorption [2].
Based on its established viscosity B-coefficient, TPABF4 is procured for non-aqueous electrosynthesis setups where a specific mass transport rate is required [3]. It bridges the gap between the highly mobile tetraethyl and highly viscous tetrabutyl analogs, allowing precise control over diffusion-limited reactions [3].
Irritant